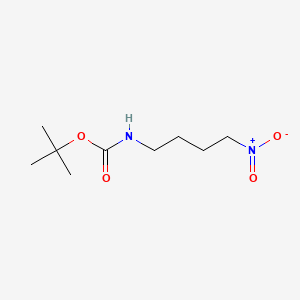

tert-butyl N-(4-nitrobutyl)carbamate

Description

This compound belongs to the class of tert-butyl carbamates, which are widely used as intermediates in organic synthesis, particularly in peptide chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions. The 4-nitrobutyl substituent introduces a nitro group (–NO₂), a strong electron-withdrawing group, which may influence reactivity, solubility, and metabolic stability compared to other derivatives.

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl N-(4-nitrobutyl)carbamate |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(12)10-6-4-5-7-11(13)14/h4-7H2,1-3H3,(H,10,12) |

InChI Key |

YZRQAKGDAIRQIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-nitrobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrobutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(4-nitrobutyl)carbamate can undergo oxidation reactions, especially at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Azido or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-nitrobutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized carbamates.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-nitrobutyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The carbamate group can also form covalent bonds with active sites of enzymes, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(4-nitrobutyl)carbamate with analogous compounds from the evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

Nitro Group (–NO₂) vs. Hydroxyl (–OH)/Amino (–NH₂): The nitro group in the target compound is strongly electron-withdrawing, reducing basicity and increasing stability under oxidative conditions. In contrast, hydroxyl (e.g., CAS: 154737-89-0 ) and amino (e.g., CAS: 75005-60-6 ) groups enhance nucleophilicity but require protection in synthetic pathways. Reactivity Example: Nitro groups are often reduced to amines (–NH₂) catalytically, enabling sequential functionalization (e.g., nitro → amine → amide).

Linear vs. Cyclic Backbones:

- Linear chains (e.g., 4-nitrobutyl) offer conformational flexibility, whereas cyclic derivatives (e.g., oxan or cyclopentyl in CAS: 1860028-25-6 and CAS: 154737-89-0 ) impose rigidity, affecting binding affinity in drug-receptor interactions.

Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 4-bromobenzyl in ) exhibit π-π stacking interactions, enhancing solubility in non-polar media. Aliphatic nitrobutyl chains may improve solubility in polar aprotic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.